2,6-bis(4-bromophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone
Overview
Description
Reagents: The diimide intermediate is then reacted with 4-bromobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Reaction Conditions: The reaction is typically conducted at low temperatures to control the regioselectivity and yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(4-bromophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone typically involves multi-step organic reactions
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Formation of the Pyrrolo[3,4-f]isoindole Core
Starting Materials: The synthesis begins with pyromellitic dianhydride and an appropriate amine.
Reaction Conditions: The reaction is carried out in a polar aprotic solvent such as dimethylformamide (DMF) under reflux conditions.
Intermediate Formation: This step yields a diimide intermediate.
Chemical Reactions Analysis
Types of Reactions
2,6-bis(4-bromophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone can undergo various chemical reactions, including:
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Substitution Reactions
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Electrophilic Substitution: The aromatic rings can undergo further substitution reactions with electrophiles.
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Oxidation and Reduction
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the electronic properties of the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Aluminum chloride (AlCl3), palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted derivative, while oxidation can introduce carboxyl or hydroxyl groups.
Scientific Research Applications
2,6-bis(4-bromophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has several applications in scientific research:
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Materials Science
Organic Semiconductors: The compound’s electronic properties make it suitable for use in organic semiconductors and photovoltaic devices.
Conductive Polymers: It can be incorporated into conductive polymers for use in electronic devices.
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Medicinal Chemistry
Drug Development: The compound’s structural features are of interest in the design of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
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Biological Research
Biomolecular Probes: It can be used as a probe in biological assays to study protein-ligand interactions.
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Industrial Applications
Dyes and Pigments: The compound’s chromophoric properties make it useful in the production of dyes and pigments.
Mechanism of Action
The mechanism by which 2,6-bis(4-bromophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone exerts its effects depends on its application:
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Electronic Applications
Charge Transport: In electronic devices, the compound facilitates charge transport due to its conjugated system.
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Biological Applications
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
2,6-bis(4-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone: Similar structure but with chlorine substituents instead of bromine.
2,6-bis(4-methylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone: Features methyl groups instead of bromine.
Uniqueness
2,6-bis(4-bromophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone is unique due to the presence of bromine atoms, which can significantly influence its reactivity and electronic properties compared to its analogs with different substituents. The bromine atoms can participate in halogen bonding, which can be exploited in the design of advanced materials and pharmaceuticals.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2,6-bis(4-bromophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H10Br2N2O4/c23-11-1-5-13(6-2-11)25-19(27)15-9-17-18(10-16(15)20(25)28)22(30)26(21(17)29)14-7-3-12(24)4-8-14/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRDFKCXLAPBCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)C5=CC=C(C=C5)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H10Br2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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